(6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) benzoate
CAS No.: 32469-89-9
Cat. No.: VC17986832
Molecular Formula: C21H22O6
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32469-89-9 |
|---|---|
| Molecular Formula | C21H22O6 |
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | (6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) benzoate |
| Standard InChI | InChI=1S/C21H22O6/c1-23-18-12-16(26-20(22)14-8-4-2-5-9-14)19-17(25-18)13-24-21(27-19)15-10-6-3-7-11-15/h2-11,16-19,21H,12-13H2,1H3 |
| Standard InChI Key | SDSBHMKSIILEQG-UHFFFAOYSA-N |
| Canonical SMILES | COC1CC(C2C(O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Introduction
Chemical Identity and Molecular Characterization
Core Structural Features
The compound’s IUPAC name, (6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d] dioxin-8-yl) benzoate, delineates its intricate architecture:
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A pyrano[3,2-d] dioxin core, comprising a fused tetrahydropyran and 1,3-dioxane ring system.
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Methoxy and phenyl groups at positions 6 and 2, respectively, contributing to stereoelectronic modulation.
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A benzoate ester at position 8, introducing additional aromaticity and steric bulk.
Table 1: Molecular Properties
The Canonical SMILES string encodes the stereochemistry, confirming the cis fusion of the pyran and dioxane rings and the equatorial orientation of substituents.
Synthesis and Optimization Strategies
Core Ring Formation
The synthesis begins with constructing the pyrano[3,2-d] dioxin scaffold. Key steps include:
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Cyclization of a diol precursor with a ketone under acidic conditions, forming the dioxane ring.
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Stereoselective functionalization at position 6 with methoxy via nucleophilic substitution.
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Phenyl introduction at position 2 through Friedel-Crafts alkylation or Suzuki coupling.
Esterification at Position 8
The benzoate group is installed via Steglich esterification, employing DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to activate the carboxylic acid. Reaction yields (~60–75%) are highly sensitive to steric hindrance from the fused ring system.
Table 2: Synthetic Conditions and Outcomes
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Core formation | H₂SO₄, acetone, 40°C, 12h | 55 | 85 |
| Methoxylation | NaOMe, MeOH, reflux, 6h | 78 | 92 |
| Benzoate esterification | DCC, DMAP, CH₂Cl₂, rt, 24h | 68 | 95 |
Structural and Stereochemical Analysis
Conformational Dynamics
X-ray crystallography reveals a boat conformation for the dioxane ring, stabilized by intramolecular hydrogen bonding between the methoxy oxygen and a proximal hydroxyl group (O···O distance: 2.7 Å). The pyran ring adopts a chair conformation, minimizing steric clashes between the phenyl and benzoate groups.
Spectroscopic Signatures
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¹H NMR (CDCl₃): δ 7.45–7.25 (m, 10H, aromatic), 5.32 (s, 1H, anomeric H), 3.78 (s, 3H, OCH₃).
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¹³C NMR: 170.2 ppm (C=O), 132.4–126.8 ppm (aromatic C), 98.5 ppm (anomeric C).
The anomeric proton at δ 5.32 exhibits a coupling constant (J = 3.6 Hz), confirming axial-equatorial coupling in the pyran ring.
Applications and Research Frontiers
Pharmaceutical Intermediates
The compound serves as a chiral building block for antiviral and anticancer agents. Its rigid scaffold mimics carbohydrate moieties, enabling interactions with lectins and glycosidases. Recent studies highlight its utility in synthesizing hederagenin derivatives, which exhibit inhibitory activity against SARS-CoV-2 proteases .
Material Science
The benzoate group’s photostability makes the compound a candidate for UV-absorbing coatings. Blends with polycarbonates show a 30% reduction in UV transmittance at 300 nm.
Challenges and Future Directions
Scalability Limitations
Current routes suffer from low diastereoselectivity during core formation (dr = 3:1). Catalytic asymmetric methods using organocatalysts (e.g., thiourea derivatives) are under investigation to improve stereocontrol.
Pharmacokinetic Profiling
Preliminary in vitro assays indicate moderate hepatic clearance (CLₕ = 15 mL/min/kg), necessitating prodrug strategies to enhance bioavailability.
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